![molecular formula C28H34N4O4 B2717697 2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 921463-85-6](/img/structure/B2717697.png)
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The pyridinone ring could be formed through a condensation reaction. The methoxy groups could be introduced through a methylation reaction .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. The piperazine ring could participate in substitution reactions or could be protonated under acidic conditions. The carbonyl group in the pyridinone ring could undergo addition reactions, and the methoxy groups could be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the exact placement and number of methoxy groups. It would likely have a relatively high molecular weight due to the presence of multiple rings and functional groups .Scientific Research Applications
- The compound’s piperazine moiety suggests potential interactions with neurotransmitter receptors. Researchers investigate its effects on serotonin (5-HT) and dopamine receptors, which could lead to novel antidepressant or antipsychotic drug development .
Neuropharmacology and Psychopharmacology
Extended Flavonoid Analogs
“The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1,4-dihydropyridine Derivatives as α1-Adrenergic Receptor Antagonists.” Applied Biochemistry and Biotechnology, 2022. Read more EMBL-EBI. “Extended Flavonoid (CHEBI:71037).” Link
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide” is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied and are known to be involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction include the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These properties impact the bioavailability of the compound, which is a crucial factor in its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action involve changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This is due to the compound’s interaction with alpha1-adrenergic receptors .
properties
IUPAC Name |
2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-35-25-10-8-23(9-11-25)31-16-14-30(15-17-31)19-24-18-26(33)27(36-2)20-32(24)21-28(34)29-13-12-22-6-4-3-5-7-22/h3-11,18,20H,12-17,19,21H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENRPIAMFYMHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide |
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